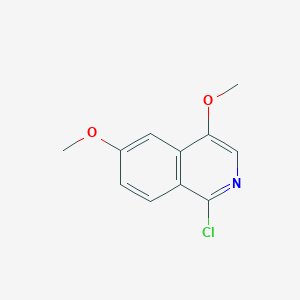

1-Chloro-4,6-dimethoxyisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

1-chloro-4,6-dimethoxyisoquinoline |

InChI |

InChI=1S/C11H10ClNO2/c1-14-7-3-4-8-9(5-7)10(15-2)6-13-11(8)12/h3-6H,1-2H3 |

InChI Key |

SMJLYAAXXIGYQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2OC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 4,6 Dimethoxyisoquinoline and Analogues

De Novo Cyclization Strategies for the Isoquinoline (B145761) Core

The construction of the isoquinoline framework from acyclic precursors, known as de novo synthesis, encompasses several powerful and historically significant reactions. These methods provide versatile pathways to a wide array of substituted isoquinolines.

Bischler-Napieralski Cyclization and its Modern Adaptations for Methoxylated Phenethylamines

The Bischler-Napieralski reaction, first reported in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is typically promoted by dehydrating agents in acidic conditions, such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3). organic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. wikipedia.orgnrochemistry.com

The reaction is particularly effective when the aromatic ring of the β-arylethylamide is electron-rich, making it well-suited for the synthesis of methoxylated isoquinolines. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. wikipedia.orgnrochemistry.com

Modern adaptations of the Bischler-Napieralski reaction have focused on milder and more efficient conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of 2-chloropyridine (B119429) allows for a gentle cyclodehydration process. nih.gov This method has proven successful for a variety of substrates, including those that are sensitive or possess halogen substituents. nih.gov Another modification involves the use of oxalyl chloride to form an N-acyliminium intermediate, which circumvents the retro-Ritter reaction, a common side reaction that leads to the formation of styrenes. organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been developed, offering accelerated reaction times for the production of substituted isoquinoline libraries. organic-chemistry.org

A notable variation is the Pictet-Gams modification, which utilizes a β-hydroxy or β-methoxy phenethylamide. This allows for both cyclization and elimination to occur, directly yielding the fully aromatic isoquinoline.

| Reagent/Condition | Product Type | Key Features |

| POCl3, P2O5 | 3,4-Dihydroisoquinolines | Classical conditions, requires subsequent oxidation. wikipedia.orgorganic-chemistry.org |

| Tf2O, 2-chloropyridine | 3,4-Dihydroisoquinolines | Milder conditions, suitable for sensitive substrates. nih.gov |

| Oxalyl chloride | 3,4-Dihydroisoquinolines | Avoids retro-Ritter side reaction. organic-chemistry.org |

| Microwave irradiation | 3,4-Dihydroisoquinolines | Accelerated reaction times. organic-chemistry.org |

| β-hydroxy/methoxy (B1213986) precursor | Isoquinolines | Direct formation of the aromatic ring (Pictet-Gams). |

Pictet-Spengler Reactions in the Synthesis of Dihydroisoquinoline Precursors

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone), followed by ring closure to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.orgthermofisher.com This reaction is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular electrophilic attack on the aromatic ring. wikipedia.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as indoles and pyrroles, react under mild conditions to give high yields. wikipedia.org For less nucleophilic rings, like a simple phenyl group, harsher conditions such as higher temperatures and strong acids are necessary. wikipedia.org The resulting tetrahydroisoquinolines can be oxidized to dihydroisoquinolines and subsequently to the fully aromatic isoquinolines. organic-chemistry.org

The Pictet-Spengler reaction has found widespread application in the synthesis of alkaloids and has been successfully adapted for solid-phase combinatorial chemistry. wikipedia.org Microwave assistance has also been employed to expedite the synthesis of tetrahydroisoquinoline libraries, which can then be converted to their corresponding isoquinoline analogues. organic-chemistry.org The versatility of this reaction makes it a valuable tool in the multi-step synthesis of complex isoquinoline-containing natural products. aalto.fi

Pomeranz-Fritsch Synthesis and Variants for Substituted Isoquinolines

The Pomeranz-Fritsch reaction, independently described by C. Pomeranz and P. Fritsch in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. chemistry-reaction.comthermofisher.com These starting materials are Schiff bases formed from the condensation of an aromatic aldehyde (or occasionally a ketone) with a 2,2-dialkoxyethylamine. chemistry-reaction.com The reaction is typically carried out by heating in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.com

The mechanism involves the formation of a Schiff base, followed by acid-catalyzed cyclization where the aromatic ring attacks a cationic intermediate, ultimately leading to the aromatic isoquinoline after elimination. chemistry-reaction.com The Pomeranz-Fritsch synthesis is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other methods. organicreactions.org

Several modifications have been developed to improve the yields and expand the scope of the reaction. The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.com Another important variant is the Bobbitt modification, which involves the hydrogenation of the benzalaminoacetal intermediate to an amine, followed by acid-catalyzed cyclization to generate a tetrahydroisoquinoline. thermofisher.com Recent advancements have even demonstrated that the Pomeranz-Fritsch synthesis can be accelerated in charged microdroplets at ambient temperature, occurring on a millisecond timescale without the need for an external acid catalyst. nih.gov

Transition Metal-Catalyzed Annulation and C-H Functionalization Pathways

In recent years, transition metal-catalyzed reactions have emerged as powerful and efficient tools for the synthesis of isoquinolines, offering high atom- and step-economy. researchgate.netnih.gov These methods often proceed via C-H activation and annulation strategies, allowing for the direct construction of the isoquinoline core from simpler precursors.

Palladium catalysts are particularly versatile in isoquinoline synthesis. One common approach involves the cyclization of 2-alkynylarylaldimines. researchgate.net In the presence of a palladium catalyst, these substrates can undergo cyclization coupled with a Heck reaction (alkenylation) to afford 4-substituted isoquinolines. researchgate.net The presence of an ortho-methoxy group on the arylaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net

Palladium-catalyzed tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) has also been reported as a one-pot, two-step method to synthesize 3-methylisoquinoline (B74773) derivatives. acs.org Furthermore, palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a rapid route to isoquinolines. organic-chemistry.org

| Catalytic System | Substrates | Product Type | Key Features |

| Pd(II) | 2-(1-Alkynyl)arylaldimines, Alkenes | 4-(1-Alkenyl)-3-arylisoquinolines | Cyclization followed by Heck reaction. researchgate.net |

| Pd catalyst | Aryl bromides, Ketone acetals | Polysubstituted isoquinolines/N-oxides | Sequential α-arylation and cyclization. nih.gov |

| Pd(OAc)2 | Benzylamines, Allyl acetate | 3-Methylisoquinolines | Tandem C-H allylation and oxidative cyclization. acs.org |

| Pd/Cu | o-Iodobenzaldehyde imines, Terminal acetylenes | Monosubstituted isoquinolines | Coupling followed by cyclization. organic-chemistry.org |

Copper catalysts have also proven effective for the synthesis of isoquinolines. A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgnih.gov This method is particularly attractive as it can be performed in water, a green solvent, under mild conditions and without the need for organic solvents, ligands, or other additives. rsc.orgnih.govrsc.org By manipulating the protecting group on the oxime, either isoquinolines or isoquinoline N-oxides can be selectively synthesized. rsc.orgnih.gov This methodology has been successfully applied to the total synthesis of the isoquinoline alkaloid moxaverine. nih.govrsc.org

In a different approach, a palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes can be followed by a copper-catalyzed cyclization of the resulting iminoalkynes to produce isoquinolines in excellent yields. acs.org This sequential Pd/Cu catalysis highlights the synergistic potential of different transition metals in complex organic transformations.

Ruthenium and Rhodium-Catalyzed Methodologies

Transition-metal catalysis, particularly employing ruthenium (Ru) and rhodium (Rh), has emerged as a powerful tool for the construction of the isoquinoline framework. rsc.orgrsc.org These methods often proceed via C-H activation, offering atom-economical and efficient routes to highly substituted isoquinolines.

Ruthenium-catalyzed reactions have demonstrated significant utility in synthesizing isoquinolone derivatives, which can be precursors to halogenated isoquinolines. For instance, the Ru(II)-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using a bidentate directing group, provides a versatile route to isoquinolones. nih.govacs.org This method is tolerant of a wide range of substrates, including both symmetrical and unsymmetrical alkynes, and proceeds in the presence of an oxidant like Cu(OAc)₂·H₂O. nih.govacs.org Another notable Ru(II)-catalyzed approach involves the intermolecular oxidative annulation of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes. rsc.orgrsc.org This reaction, conducted in the presence of a base and an oxidant, allows for the efficient synthesis of highly substituted isoquinolines and isoquinolones. rsc.orgrsc.org The low cost and commercial availability of ruthenium catalysts make these methods particularly attractive. rsc.orgrsc.org

Rhodium catalysts have also been extensively explored for isoquinoline synthesis. Rh(III)-catalyzed C-H activation and annulation reactions are particularly prominent. A novel approach involves the cascade C-H activation/cyclization of benzimidates with allyl carbonates, which act as a C2 synthon, to produce isoquinoline derivatives with the liberation of hydrogen gas. rsc.org Another strategy utilizes the Rh(III)-catalyzed reaction of oximines with alkynes, proceeding through a directed C-H activation and a formal [4+2] cycloaddition to yield 1,3,4-trisubstituted isoquinolines under mild conditions. thieme-connect.com Furthermore, rhodium catalysis has been employed in the decarbonylation/alkyne insertion cascade of phthalimides to access isoquinolones. rsc.org These methods often exhibit good functional group tolerance and provide access to a diverse range of substituted isoquinolines. thieme-connect.comrsc.org

| Catalyst System | Starting Materials | Key Features |

| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂·H₂O | N-quinolin-8-yl-benzamides, Alkynes | Bidentate directing group strategy, broad substrate scope. nih.govacs.org |

| Ru(II) / Cs₂CO₃ / Cu(OTf)₂ | Benzyl/benzoyl isocyanates, Diaryl alkynes | Efficient synthesis of highly substituted isoquinolines/isoquinolones. rsc.orgrsc.org |

| Rh(III) | Benzimidates, Allyl carbonates | Cascade C-H activation/cyclization, H₂ liberation. rsc.org |

| Rh(III) | Oximines, Alkynes | Directed C-H activation, [4+2] cycloaddition. thieme-connect.com |

| Rhodium catalyst | Phthalimides, Alkynes | Decarbonylation/alkyne insertion cascade. rsc.org |

Selective Functionalization of Pre-formed Isoquinoline Scaffolds

The direct and selective functionalization of an existing isoquinoline ring system is a powerful strategy for introducing desired substituents, such as chloro and methoxy groups, at specific positions.

Directed Halogenation Techniques for C-1 Position

Directing group strategies are instrumental in achieving regioselective halogenation at the C-1 position of the isoquinoline nucleus. While electrophilic halogenation of isoquinoline itself typically occurs at the C5 and C8 positions of the benzene (B151609) ring, the introduction of a directing group can steer the halogen to the C-1 position of the pyridine (B92270) ring. youtube.comyoutube.com Nucleophilic substitution on the pyridine ring, particularly at the C-1 position, is also a viable strategy, especially if a good leaving group is present. youtube.com

Recent advancements include a cost-effective, one-pot method for the direct halogenation of isoquinolines at the C4 position. This involves a Boc₂O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization, demonstrating high C4 selectivity. acs.orgacs.org Although focused on the C4 position, the principle of dearomatization-rearomatization could potentially be adapted for C-1 functionalization.

Regioselective Introduction of Methoxy Groups

The introduction of methoxy groups onto the isoquinoline scaffold can be achieved through several methods. One common approach is to utilize starting materials that already contain the desired methoxy substituents on the benzene ring, which are then carried through the cyclization to form the isoquinoline. nih.gov

For the regioselective introduction of methoxy groups onto a pre-formed ring, nucleophilic substitution of a halogen atom is a powerful technique. For instance, a chloro group at a specific position can be displaced by a methoxide (B1231860) anion. The reactivity of such substitutions can be enhanced through transition metal catalysis or by the presence of activating groups. clockss.org Rh(III)-catalyzed C-H activation has also been utilized for the regioselective synthesis of isoquinolones, which can then be further modified. nih.gov For example, the reaction of N-methoxybenzamides with diazo compounds can lead to multisubstituted isoquinolones with excellent regioselectivity. nih.gov

Orthogonal Synthesis of 1-Chloro-4,6-dimethoxyisoquinoline Isomers

Orthogonal synthesis provides a strategic advantage in the selective synthesis of different isomers from a common or similar starting material by employing distinct reaction conditions. For the synthesis of this compound isomers, this could involve the reaction of differentially substituted enamines with arynes. This metal-free approach exploits the orthogonal reactivity of N-acyl dehydroamino esters to produce either indolines or isoquinolines. acs.orgcaltech.edu By carefully selecting the substituents on both the enamine and the aryne, it is possible to control the regiochemistry of the resulting isoquinoline. acs.orgcaltech.edu

Another orthogonal approach involves the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety. Depending on the reaction conditions, these precursors can undergo either a 1,3-dipolar cycloaddition to form isoindoles or a 6π-electrocyclization to yield isoquinolines. organic-chemistry.orgnih.gov The choice of additives and temperature can selectively favor one pathway over the other, allowing for the synthesis of diverse isoquinoline derivatives. organic-chemistry.org

Multi-Component and One-Pot Synthetic Approaches

Multi-component and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation.

One-pot, three-component reactions have been successfully employed for the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, starting from isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. nih.gov A one-pot, three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by Rh(III), provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Another efficient one-pot synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by in situ trapping with various electrophiles to afford a diverse array of highly substituted isoquinolines. nih.gov

Furthermore, a one-pot multistep approach has been developed for the synthesis of 1-fluoroalkylisoquinolines from N-fluoroalkyl-1,2,3-triazoles. rsc.org This method allows for further modification through nucleophilic aromatic substitution and cross-coupling reactions, highlighting the versatility of one-pot strategies in generating functionalized isoquinolines. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Halogenated Isoquinolines

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like halogenated isoquinolines to minimize environmental impact. nih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

A notable example is the Rh(III)-catalyzed synthesis of isoquinolones from N-alkyl benzamides and alkynes using air as the sole oxidant in water. rsc.org This method avoids the use of expensive and often toxic metal oxidants and organic solvents. The product conveniently precipitates from the aqueous solution, simplifying purification. rsc.org

The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is another green alternative to conventional organic solvents. researchgate.net While their application in the synthesis of this compound is not explicitly detailed, their potential as a green reaction medium is significant.

Chemical Reactivity and Transformations of 1 Chloro 4,6 Dimethoxyisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-1 Positionqorganica.es

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is susceptible to displacement by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. qorganica.esmasterorganicchemistry.com This reactivity is a cornerstone of its synthetic utility.

Diverse Nucleophiles: Oxygen, Nitrogen, Carbon, and Sulfur-Based Reagents

A broad range of nucleophiles can be employed to displace the C-1 chlorine atom. These include:

Oxygen Nucleophiles: Alkoxides and hydroxides can be used to introduce new ether or hydroxyl functionalities.

Nitrogen Nucleophiles: Amines, both primary and secondary, readily react to form the corresponding aminoisoquinolines. d-nb.inforesearchgate.net This reaction is fundamental in the synthesis of various biologically active compounds.

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds, can form new carbon-carbon bonds at the C-1 position. nih.gov

Sulfur Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-containing moieties. researchgate.net

The general scheme for these reactions is as follows:

Where Nu can be an oxygen, nitrogen, carbon, or sulfur-based nucleophile.

Mechanistic Investigations of SNAr Pathways on the Isoquinoline Systemmasterorganicchemistry.comnih.govresearchgate.net

The SNAr reaction on the isoquinoline system, like other activated aryl halides, generally proceeds through a two-step addition-elimination mechanism. pressbooks.pubyoutube.com

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C-1 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. qorganica.esmasterorganicchemistry.com The aromaticity of the isoquinoline ring is temporarily disrupted in this step. pressbooks.pub

Elimination of the Leaving Group: The chloride ion is subsequently eliminated, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub

The rate of this reaction is influenced by the stability of the Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and thus accelerate the reaction. qorganica.esyoutube.com

Influence of Methoxy (B1213986) Substituents on SNAr Reactivity

The two methoxy groups at the C-4 and C-6 positions have a significant electronic influence on the reactivity of the isoquinoline ring. drughunter.com While methoxy groups are generally considered electron-donating through resonance, their inductive effect can also play a role. Their precise impact on the SNAr reaction rate at C-1 is a subject of detailed study. The electron-donating nature of the methoxy groups can potentially decrease the electrophilicity of the C-1 carbon, making the nucleophilic attack less favorable compared to isoquinolines bearing electron-withdrawing groups. However, their ability to stabilize the intermediate through resonance can also be a factor. chemrxiv.org

Cross-Coupling Reactions as a Versatile Synthetic Platform

1-Chloro-4,6-dimethoxyisoquinoline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, providing a powerful platform for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formationdrughunter.com

The Suzuki-Miyaura coupling reaction is a highly versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. researchgate.net this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govproprogressio.hu

This reaction is tolerant of a wide range of functional groups and provides a direct route to biaryl and heteroaryl-substituted isoquinolines, which are common motifs in pharmaceuticals and materials science. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 1-Phenyl-4,6-dimethoxyisoquinoline |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 1-(Thiophen-2-yl)-4,6-dimethoxyisoquinoline |

| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Acetonitrile (B52724)/Water | 1-(Pyridin-3-yl)-4,6-dimethoxyisoquinoline |

Sonogashira, Heck, and Stille Couplings with Alkenes and Alkynespressbooks.pubwikipedia.org

Beyond the Suzuki-Miyaura reaction, this compound also participates in other important cross-coupling reactions:

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-1 position of the isoquinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful tool for synthesizing alkynyl-substituted isoquinolines, which can be further elaborated. rsc.org

Heck Reaction: The Heck reaction facilitates the coupling of the chloro-isoquinoline with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst and a base. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of the chloro-isoquinoline with organotin compounds (stannanes) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com It offers a broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²) |

These cross-coupling methodologies significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the C-1 position and facilitating the construction of complex and diverse molecular frameworks.

Reductive Dehalogenation Strategies at the C-1 Position

The removal of the chlorine atom at the C-1 position of this compound to afford 4,6-dimethoxyisoquinoline can be achieved through various reductive dehalogenation methods.

Catalytic Hydrogenation: This method involves the reaction of the chloro-substituted isoquinoline with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). clockss.org This process is a common and effective way to achieve dehalogenation. For instance, catalytic hydrogenation has been successfully employed for the debenzylation and subsequent reactions of related isoquinoline systems. clockss.org

Hydride Reductions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used for reductive dehalogenation, although their reactivity and selectivity can vary depending on the specific substrate and reaction conditions.

For this compound itself, reduction at the C-1 position leads to an achiral product, so there are no stereochemical outcomes to consider at this position. However, in related systems where reduction of a prochiral center can occur, the stereochemical outcome is a critical consideration. For example, in the asymmetric Kumada coupling of α-bromoketones, the use of chiral ligands on the nickel catalyst can lead to the formation of a single enantiomer of the product with high enantioselectivity. mit.edu This demonstrates that with appropriate chiral catalysts, stereocontrol can be achieved in related cross-coupling reactions. mit.edu

Electrophilic Aromatic Substitution (EAS) on the Dimethoxy-Substituted Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methoxy groups. uci.edumasterorganicchemistry.com EAS reactions proceed via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org The first step is typically the rate-determining step. uci.edu

The two methoxy groups at the C-4 and C-6 positions are strong activating groups and are ortho, para-directors. masterorganicchemistry.com This means they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.comyoutube.com In the case of this compound, the C-5 and C-7 positions are ortho to the C-6 methoxy group, and the C-5 position is also ortho to the C-4 methoxy group. The C-8 position is para to the C-6 methoxy group.

The directing effect of these groups is a result of their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org This stabilization is most effective when the electrophile attacks at the ortho or para positions.

When multiple activating groups are present, the regiochemical outcome of the substitution is determined by the combined directing effects of all substituents. Generally, the most strongly activating group will have the dominant directing effect. Steric hindrance can also play a significant role in determining the final product distribution, often favoring substitution at the less sterically hindered position. youtube.com For this compound, electrophilic substitution would be expected to occur preferentially at the C-5 or C-7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para |

| -NH₂ (Amino) | Strongly Activating | ortho, para |

| -R (Alkyl) | Activating | ortho, para |

| -Cl, -Br, -I (Halogens) | Deactivating | ortho, para |

| -NO₂ (Nitro) | Strongly Deactivating | meta |

| -C(O)R (Acyl) | Deactivating | meta |

Halogenation, Nitration, and Sulfonation Reactions

The introduction of halogen, nitro, and sulfo groups onto the aromatic core of a molecule are fundamental electrophilic aromatic substitution reactions in organic synthesis, allowing for further functionalization and the construction of more complex molecular architectures. However, a comprehensive review of available scientific literature reveals a significant lack of specific experimental data regarding the halogenation, nitration, and sulfonation of this compound.

While general principles of electrophilic aromatic substitution on isoquinoline and related heterocyclic systems are well-established, the specific directing effects of the chloro and two methoxy substituents on the this compound ring system have not been empirically detailed in published research. The interplay of the electron-withdrawing nature of the chlorine atom at the 1-position and the electron-donating methoxy groups at the 4- and 6-positions would be expected to influence the regioselectivity of these reactions, but without experimental results, any prediction of the reaction outcomes remains purely theoretical.

General information on the nitration of unsubstituted isoquinoline indicates that substitution typically occurs at the 5- and 8-positions under standard nitrating conditions (e.g., nitric acid and sulfuric acid). ajgreenchem.com However, the presence of the substituents in this compound would undoubtedly alter this outcome. Similarly, while sulfonation of aromatic compounds is a common transformation, specific conditions and resulting isomers for this compound are not documented. masterorganicchemistry.com The same holds true for halogenation reactions.

Due to the absence of specific research findings, no data tables for these reactions can be generated at this time.

Functional Group Interconversions and Derivatizations on the Isoquinoline Core

The ability to convert existing functional groups into new ones is a cornerstone of synthetic organic chemistry, providing pathways to a diverse array of derivatives from a common starting material. For this compound, the chloro and methoxy groups represent potential sites for such interconversions.

The chlorine atom at the 1-position of the isoquinoline ring is a key handle for nucleophilic aromatic substitution reactions. This would theoretically allow for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to displace the chloride and form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. Such transformations are common for chloro-substituted heterocycles.

The methoxy groups at the 4- and 6-positions could potentially be demethylated to the corresponding hydroxyisoquinolines using reagents like boron tribromide (BBr₃). These resulting hydroxyl groups could then be further derivatized, for instance, by etherification or esterification, to introduce a wide range of other functionalities.

Despite these theoretical possibilities, a thorough search of the scientific literature has not yielded specific examples of functional group interconversions or derivatizations being performed on the this compound core. While methods for such transformations on other isoquinoline derivatives are known, their direct applicability and the specific outcomes for this particular compound have not been reported.

Consequently, a data table detailing specific derivatization reactions of this compound cannot be compiled from the existing body of scientific research.

Applications of 1 Chloro 4,6 Dimethoxyisoquinoline in Organic Synthesis

Precursor for Complex Polycyclic Heterocyclic Systems

The inherent reactivity of the 1-chloro-substituted isoquinoline (B145761) core provides a platform for the construction of more elaborate polycyclic systems. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the nitrogen atom and the aromatic rings can participate in various cyclization strategies.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for synthesizing fused polycyclic heterocycles. In the context of 1-chloroisoquinolines, the chloro group can be displaced by a nucleophile that is part of a chain tethered to another position on the isoquinoline ring, leading to a fused system. Alternatively, the isoquinoline nitrogen can act as a nucleophile in reactions with bifunctional electrophiles to construct a new fused ring.

While specific examples utilizing 1-Chloro-4,6-dimethoxyisoquinoline in annulation reactions to form fused ring systems are not extensively documented in the reviewed literature, general strategies for the synthesis of fused isoquinoline systems are well-established. core.ac.ukrsc.orgcore.ac.uk These methods often involve the construction of the isoquinoline core as part of a larger fused system or the modification of a pre-existing isoquinoline. For instance, domino reactions of 1-aroyl-3,4-dihydroisoquinolines with various unsaturated compounds have been shown to produce fused pyrrolo[2,1-a]isoquinolines. nih.gov

Table 1: General Strategies for the Synthesis of Fused Isoquinoline Systems

| Reaction Type | Description | Potential Applicability to this compound |

| Intramolecular Nucleophilic Substitution | Displacement of the C1-chloro group by an appended nucleophile. | The chloro group is well-suited for this type of reaction. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | Could be used to construct the isoquinoline core within a larger fused system. |

| Bischler-Napieralski Reaction | Cyclodehydration of a β-arylethylamide. | Another classical method for forming the isoquinoline ring system. |

| Domino Reactions | Multi-step reactions where subsequent steps occur as a consequence of the functionality formed in the previous step. | Could be employed to build complex fused systems in a single pot. nih.govnih.gov |

Spiro and bridged heterocyclic scaffolds are three-dimensional structures of significant interest in medicinal chemistry. The construction of such systems often involves intramolecular reactions where a bond is formed between non-adjacent atoms in a ring or between two different rings. Isoquinolinium salts are known precursors for the stereoselective synthesis of various fused, spiro, and bridged heterocycles. rsc.org

Although direct examples of this compound being used to form spiro or bridged systems are scarce in the literature, general methodologies for the synthesis of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinoline] and other spirocyclic systems containing the isoquinoline motif have been developed. researchgate.netconsensus.apprsc.org These often involve multi-component reactions where the isoquinoline core reacts with other building blocks to generate the spirocyclic framework.

Table 2: General Approaches to Spiro and Bridged Isoquinoline Systems

| Scaffold Type | Synthetic Approach | Potential Role of this compound |

| Spiroisoquinolines | Three-component reactions involving isoquinoline, an isocyanide, and another reactant. researchgate.netconsensus.app | Could potentially serve as the isoquinoline component after conversion to a suitable reactive intermediate. |

| Bridged Isoquinolines | Cyclization of isoquinolinium salts. rsc.org | The nitrogen atom could be quaternized to form a reactive isoquinolinium salt. |

Further research is needed to explore the utility of this compound in the synthesis of these complex three-dimensional structures.

Building Block in the Total Synthesis of Complex Molecular Architectures

The structural features of this compound make it a potential building block in the total synthesis of complex natural products and other intricate molecular architectures. nih.govnih.gov The dimethoxy-substituted benzene (B151609) ring is a common feature in many isoquinoline alkaloids. rsc.orgfrontiersin.orgnih.gov

Cascade and domino reactions are powerful strategies in total synthesis as they allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. epfl.chgoettingen-research-online.de These reactions are often employed in the synthesis of isoquinoline alkaloids. nih.govnih.gov

While the direct participation of this compound in a reported cascade or domino reaction for the total synthesis of a complex molecule has not been identified in the reviewed literature, the general principles of such reactions are well-established for the isoquinoline scaffold. For instance, domino reactions have been utilized for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. nih.govrsc.org Visible-light-mediated cascade reactions have also been developed for the synthesis of isoquinolinedione and oxindole (B195798) derivatives. acs.org

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. researchgate.netresearchgate.netyoutube.com In the context of isoquinoline alkaloids, a dimethoxy-substituted isoquinoline core is a common disconnection point.

A retrosynthetic analysis of a complex alkaloid containing a 4,6-dimethoxyisoquinoline unit could potentially lead back to this compound as a key intermediate. The chloro group at the C1 position would allow for the introduction of various side chains through nucleophilic substitution or cross-coupling reactions. However, a specific example of a completed total synthesis where this compound is explicitly used as a key retrosynthetic building block is not documented in the available literature.

Utilization in Material Science and Advanced Functional Materials

Derivatives of quinoline (B57606) and isoquinoline have garnered interest in the field of material science due to their electronic and photophysical properties. nih.govmdpi.com They have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as components in functional polymers. mdpi.comgoogle.com The electron-rich nature of the dimethoxybenzene ring in this compound, combined with the electron-withdrawing character of the imine in the isoquinoline core, could impart interesting photophysical properties to materials incorporating this scaffold.

Despite the potential, there is currently no specific research in the reviewed literature that details the synthesis or characterization of polymers or other advanced functional materials derived from this compound.

Development of Novel Synthetic Methodologies and Reagents

The reactivity of this compound makes it not only a precursor for specific applications but also a tool for developing new synthetic methods. nih.govevitachem.com The primary reaction pathway involves the nucleophilic substitution of the C-1 chlorine atom. evitachem.com This reaction is generally facile due to the electron-withdrawing nature of the adjacent ring nitrogen. youtube.com

Modern synthetic chemistry continuously seeks more efficient, atom-economical, and environmentally friendly ways to construct complex molecules. researchgate.netnih.gov Methodologies such as transition-metal-catalyzed C-H activation and functionalization are now being applied to heterocyclic systems like isoquinolines to forge new bonds at positions that are traditionally difficult to access. nih.govorganic-chemistry.orgthieme-connect.de this compound can serve as a model substrate for exploring such novel transformations. For example, developing conditions for selective C-H functionalization at other positions on the ring while the C-1 chloro-substituent remains intact would provide a powerful strategy for creating highly substituted isoquinoline derivatives. harvard.edu

The table below summarizes the key reactive sites of this compound and the types of transformations it can undergo, highlighting its utility as a versatile synthetic reagent.

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Structure |

| C-1 Position | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols, Organometallics | 1-Amino, 1-Alkoxy, 1-Thio, or 1-Alkyl/Aryl-isoquinolines |

| C-1 Position | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille) | 1-Aryl or 1-Vinyl-isoquinolines |

| Aromatic Rings | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acyl chlorides | Further substitution on the benzo- or pyridino-rings |

| Nitrogen Atom | N-Oxidation / Quaternization | Peroxy acids (m-CPBA), Alkyl halides | Isoquinoline N-oxides or Isoquinolinium salts |

Spectroscopic and Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-Chloro-4,6-dimethoxyisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the two methoxy (B1213986) groups. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern (chloro at C1, methoxy at C4 and C6). The protons on the methoxy groups would likely appear as sharp singlets.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms directly attached to the chlorine (C1), nitrogen (C1, C3), and oxygen (C4, C6) atoms would be particularly informative.

Advanced NMR Techniques:

2D-NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework and confirming the positions of the substituents.

Solid-State NMR (ssNMR): In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the compound's structure in the solid phase. It can also be used to study polymorphism, where a compound may exist in different crystalline forms. Studies on related isoquinoline derivatives have utilized solid-state NMR to understand packing interactions and tautomerism. nih.gov

Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement for the molecular ion of this compound. This allows for the determination of its elemental formula (C₁₁H₁₀ClNO₂) with high confidence, distinguishing it from other compounds with the same nominal mass.

Tandem MS (MS/MS): This technique involves the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the positions of functional groups. For this compound, expected fragmentation pathways might include the loss of a methyl group (CH₃), a methoxy group (OCH₃), or a chlorine atom (Cl).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methoxy groups, C=C and C=N stretching vibrations within the aromatic isoquinoline ring, C-O stretching for the methoxy ether linkages, and a C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Methoxy C-H | Stretch | 2950-2850 |

| C=C / C=N (Aromatic Ring) | Stretch | 1620-1450 |

| C-O (Aryl Ether) | Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. They are also crucial for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. A suitable reversed-phase HPLC method could be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be appropriate for detection, given the UV-absorbing nature of the isoquinoline core. The retention time and peak purity can be used to assess the identity and purity of the compound. Chiral HPLC methods have been developed for related isoquinoline derivatives to separate enantiomers. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound is sufficiently volatile and thermally stable, GC-MS can be a powerful tool for purity assessment. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide structural information for each separated component. This method is frequently used for the analysis of related halogenated and aromatic compounds.

Computational and Theoretical Studies of 1 Chloro 4,6 Dimethoxyisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it an ideal tool for studying medium-sized organic molecules like 1-chloro-4,6-dimethoxyisoquinoline. DFT calculations can provide a wealth of information about the molecule's electronic characteristics and its propensity to react in specific ways.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

Table 1: Illustrative Frontier Molecular Orbital Data for Substituted Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline (B145761) tandfonline.com | -5.581 | 1.801 | 3.78 |

| 2-Chloro-6-methoxypyridine | -6.54 | -0.87 | 5.67 |

| 4,6-Dichloro-5-nitrobenzofuroxan nih.gov | -8.5 | -4.5 | 4.0 |

This table presents data for related compounds to illustrate the principles of HOMO/LUMO analysis. The values for this compound would require specific calculations.

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the nitrogen atom of the isoquinoline ring is expected to be a region of high negative potential, making it a primary site for protonation and interaction with Lewis acids. The chlorine atom at the 1-position, due to its electronegativity, would create a region of positive potential on the adjacent carbon atom, making it a likely target for nucleophilic substitution reactions. The methoxy (B1213986) groups, being electron-donating, would increase the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to their points of attachment, influencing the sites of electrophilic aromatic substitution.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions, identifying the transition states that connect reactants to products. This analysis provides a deeper understanding of reaction feasibility, rates, and the factors that control selectivity.

Prediction of Reaction Pathways and Energetics

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the prediction of the most favorable reaction pathway. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr) at the C1 position. Computational studies on similar systems, such as 2,4-dichloroquinazolines, have demonstrated the utility of DFT in predicting the regioselectivity of such reactions. mdpi.com These studies often show that the substitution at one position is energetically more favorable than at another, explaining the observed product distribution. mdpi.com

For this compound, DFT calculations could be used to model the addition of a nucleophile to the C1 carbon, the formation of the Meisenheimer intermediate, and the subsequent departure of the chloride ion. The calculated activation energy for this process would provide an estimate of the reaction rate.

Stereochemical Outcome Prediction

In reactions that can lead to multiple stereoisomers, computational methods can be employed to predict the most likely stereochemical outcome. This is achieved by calculating the energies of the different diastereomeric transition states leading to the various stereoproducts. The transition state with the lowest energy corresponds to the major product, in accordance with the Curtin-Hammett principle. While this compound itself is achiral, reactions involving this substrate with chiral reagents or catalysts could lead to chiral products, and computational analysis would be invaluable in predicting the enantiomeric or diastereomeric excess.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations provide insights into these dynamic aspects.

For this compound, a key area of conformational flexibility lies in the orientation of the two methoxy groups. While rotation around the aryl-oxygen bond is generally facile, certain conformations may be more stable than others due to steric interactions with adjacent substituents or favorable electronic interactions. A conformational search using computational methods can identify the low-energy conformers and their relative populations.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and identify the most accessible conformations and the barriers between them. This information is particularly relevant for understanding how the molecule might bind to a biological target or interact with other molecules in solution. For instance, MD simulations have been used to study the stability of protein-ligand complexes involving quinoline (B57606) derivatives, providing insights into their potential as enzyme inhibitors. nih.gov

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Predicting the spectroscopic properties of this compound is a key application of computational chemistry. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the compound's structure.

The process of predicting NMR chemical shifts for a molecule like this compound typically involves several computational steps. Initially, the molecule's geometry is optimized to find its most stable three-dimensional conformation. Following this, the magnetic shielding tensors are calculated for each nucleus. These tensors are then used to determine the NMR chemical shifts, which can be compared with experimental data for structural verification. nih.gov

Below is a hypothetical data table illustrating the type of results that would be generated from a computational prediction of the ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual experimental or calculated data for this specific compound.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 152.0 |

| C3 | 8.10 | 145.5 |

| C4 | - | 105.2 |

| C5 | 7.25 | 120.8 |

| C6 | - | 160.3 |

| C7 | 7.05 | 102.1 |

| C8 | 7.80 | 128.9 |

| 4-OCH₃ | 4.05 | 56.1 |

| 6-OCH₃ | 3.95 | 55.8 |

Similarly, vibrational frequencies, which correspond to the infrared (IR) spectrum, can be computed. These calculations help in assigning the various absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C-H stretching, C=N stretching, and the vibrations of the aromatic ring system.

Computational Approaches to Structure-Reactivity Correlations in Isoquinolines

Computational methods are pivotal in establishing structure-reactivity relationships within the isoquinoline class of compounds. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of such approaches. japsonline.comnih.govresearchgate.net QSAR models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

These models often utilize a range of molecular descriptors that quantify various aspects of a molecule's structure, including steric, electronic, and hydrophobic properties. For isoquinoline derivatives, QSAR studies have been employed to understand their various biological activities, such as their potential as inhibitors of certain enzymes. japsonline.comresearchgate.net

The general workflow for a QSAR study on isoquinolines involves:

Data Set Selection: A series of isoquinoline derivatives with known activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For instance, a study on isoquinoline derivatives as inhibitors of an enzyme might reveal that the presence of specific substituents at certain positions on the isoquinoline core is crucial for high activity. This information is invaluable for the rational design of new, more potent compounds. Molecular docking simulations are another computational tool often used in conjunction with QSAR to visualize how these molecules might bind to a biological target, further elucidating the structure-activity relationship. researchgate.net

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes to Chiral Isoquinoline (B145761) Derivatives

The synthesis of enantiomerically pure isoquinoline alkaloids and their derivatives is a significant focus in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, modern research is increasingly focused on catalytic asymmetric methods to access chiral isoquinoline scaffolds. nih.govresearchgate.net

For 1-Chloro-4,6-dimethoxyisoquinoline, the development of asymmetric routes to chiral derivatives is a promising area of research. The chloro group at the 1-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Asymmetric cross-coupling reactions, employing chiral ligands, could be used to introduce a wide variety of substituents at the C1 position, thereby generating a stereocenter. Furthermore, the existing methoxy (B1213986) groups on the benzene (B151609) ring can influence the reactivity and selectivity of these transformations.

Another emerging area is the asymmetric C-H functionalization of the isoquinoline core. While challenging, the direct, enantioselective introduction of functional groups would be a highly atom-economical approach to complex chiral molecules. Research into developing chiral catalysts that can differentiate between the various C-H bonds on the this compound scaffold is a key challenge and opportunity.

| Asymmetric Strategy | Description | Potential Application to this compound |

| Asymmetric Cross-Coupling | Transition-metal catalyzed reaction using a chiral ligand to couple the C1-chloro position with various nucleophiles. | Introduction of chiral alkyl, aryl, or other functional groups at the C1 position. |

| Asymmetric C-H Functionalization | Direct, enantioselective functionalization of a C-H bond on the isoquinoline core using a chiral catalyst. | Creation of novel stereocenters on the benzene or pyridine (B92270) ring of the isoquinoline. |

| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal. | Diastereoselective reactions to form chiral intermediates that can be converted to enantiopure products. |

| Biocatalysis | Employment of enzymes to catalyze stereoselective transformations. | Enantioselective reduction of the isoquinoline core or selective functionalization. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photoredox and electrocatalytic methods have emerged as powerful tools in modern organic synthesis, offering mild and often novel reaction pathways. rsc.org For isoquinoline systems, these techniques have been employed for C-H functionalization, cross-dehydrogenative couplings, and the synthesis of complex heterocyclic systems. nih.govrsc.org

The application of these methods to this compound opens up several exciting possibilities. The C1-chloro group could be a substrate for photocatalytic single-electron transfer (SET) processes, leading to the formation of an isoquinolinyl radical that could participate in various coupling reactions. Additionally, the electron-rich dimethoxy-substituted benzene ring is a prime candidate for photocatalytic or electrocatalytic C-H functionalization, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

For instance, photocatalytic Minisci-type reactions could be explored to introduce alkyl or acyl groups at positions ortho or para to the activating methoxy groups. researchgate.net Electrocatalytic methods could be developed for the controlled oxidation or reduction of the isoquinoline core, providing access to a range of novel derivatives.

Integration into Advanced Supramolecular Assemblies

The isoquinoline scaffold is a valuable building block in materials science, particularly in the construction of functional materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). amerigoscientific.com The nitrogen atom of the isoquinoline ring can act as a ligand to coordinate with metal centers, while the aromatic system can participate in π-π stacking interactions, contributing to the stability and properties of the resulting supramolecular assembly.

This compound is well-suited for integration into such advanced materials. The chloro group can be used as a reactive site for post-synthetic modification within a framework, allowing for the introduction of new functionalities. The methoxy groups can influence the electronic properties of the resulting material and potentially act as weak coordinating sites. The ability to tailor the properties of MOFs and COFs by incorporating specifically functionalized building blocks like this compound is a significant area of future research.

Challenges and Opportunities in the Synthesis and Application of Complex Isoquinoline Scaffolds

The synthesis of complex, polysubstituted isoquinolines remains a significant challenge in organic chemistry. numberanalytics.comnih.gov Traditional methods often require harsh conditions and have limited substrate scope, particularly for electron-rich or sterically hindered systems. researchgate.net A major opportunity lies in the development of new, milder, and more general synthetic methods. This includes the advancement of transition-metal-catalyzed C-H activation and cross-coupling strategies, as well as novel cycloaddition and annulation reactions. nih.gov

For this compound, a key challenge is the selective functionalization of the different positions on the isoquinoline core. The interplay between the electron-donating methoxy groups and the electron-withdrawing chloro group will need to be carefully considered in any synthetic design.

The opportunities for the application of complex isoquinoline scaffolds are vast. amerigoscientific.comchemicalbook.com In medicinal chemistry, the development of new isoquinoline-based drugs with improved efficacy and selectivity is a constant goal. researchgate.net In materials science, the design of novel isoquinoline-containing polymers, dyes, and electronic materials holds great promise. amerigoscientific.com The unique electronic and steric properties of this compound make it an attractive candidate for exploration in both of these areas. The continued development of synthetic methodologies will be crucial to unlocking the full potential of this and other complex isoquinoline scaffolds. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-4,6-dimethoxyisoquinoline?

- Methodology : The synthesis typically involves chlorination of the 4,6-dimethoxyisoquinoline precursor using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The methoxy groups stabilize the aromatic ring, directing chlorination to the 1-position. Reaction conditions (e.g., anhydrous solvents, 50–80°C) are critical to minimize side reactions .

- Example Protocol :

- Dissolve 4,6-dimethoxyisoquinoline in dry dichloromethane.

- Add SOCl₂ dropwise under nitrogen at 0°C.

- Warm to room temperature, stir for 12 hours, and isolate via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm, singlet), aromatic protons (δ 7.2–8.5 ppm, split due to chloro and methoxy substituents).

- ¹³C NMR : Chlorinated carbon (δ ~140 ppm), methoxy carbons (δ ~55 ppm).

- IR : C–Cl stretch (750–800 cm⁻¹), C–O (methoxy) at 1250–1270 cm⁻¹ .

Q. What reactivity patterns are expected for this compound?

- Substitution Reactions : The chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or thiols. Methoxy groups activate the ring but sterically hinder the 1-position, requiring elevated temperatures (80–120°C) .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol .

Advanced Research Questions

Q. How do electronic effects of methoxy groups influence substitution kinetics at the 1-position?

- Mechanistic Insight : Methoxy groups are electron-donating (+M effect), increasing electron density at the 1-position. However, steric hindrance from the 4,6-methoxy substituents slows NAS. Computational studies (DFT) suggest a balance between electronic activation and steric deactivation .

- Experimental Validation : Compare reaction rates with non-methoxy analogs (e.g., 1-chloroisoquinoline) under identical conditions. Monitor via HPLC or ¹H NMR kinetics .

Q. How can contradictory yields in chlorination reactions be resolved?

- Case Study : Discrepancies arise from solvent polarity (e.g., DCM vs. THF) and residual moisture. Anhydrous DCM with molecular sieves improves reproducibility.

- Optimization Table :

| Chlorinating Agent | Solvent | Yield (%) | By-Products |

|---|---|---|---|

| PCl₅ | DCM | 72 | <5% |

| SOCl₂ | THF | 58 | 10–15% |

- Recommendation : Use PCl₅ in DCM for higher purity .

Q. What biological targets are plausible for this compound derivatives?

- Hypothesis : Isoquinoline scaffolds often target kinases or DNA topoisomerases. Methoxy groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

- Testing Strategy :

- Screen derivatives against kinase panels (e.g., EGFR, CDK2).

- Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to known inhibitors .

Q. How does regioselectivity vary in functionalizing this compound?

- Competing Pathways :

- Electrophilic Attack : Methoxy groups direct electrophiles to the 5- or 8-positions.

- Radical Reactions : Chlorine at 1-position may act as a radical trap.

- Case Example : Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, confirmed by X-ray crystallography .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show unexpected peaks?

- Root Cause : Residual solvents (e.g., DCM) or incomplete chlorination (traces of precursor).

- Resolution :

- Purify via recrystallization (ethanol/water).

- Use deuterated DMSO for NMR to identify solvent artifacts .

Q. How to address inconsistencies in biological activity across studies?

- Factors : Impurity profiles, assay conditions (e.g., serum concentration in cell culture).

- Mitigation :

- Validate compound purity (>95% by HPLC).

- Standardize assays with positive controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.